Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate
Overview
Description
Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate is a type of macrocyclic compound . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular structure of this compound is characterized by an 8-azabicyclo[3.2.1]octane scaffold . This structure is the central core of the family of tropane alkaloids .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and require careful control of stereochemistry . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 226.32 . The predicted density is 1.112±0.06 g/cm3, and the predicted boiling point is 306.5±25.0 °C .Scientific Research Applications
Natural Neo Acids and Neo Alkanes
Tert-butyl compounds, including Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate, are recognized for their potential in various scientific applications. For instance, naturally occurring neo fatty acids, neo alkanes, and their derivatives, which include tert-butyl units, demonstrate a range of biological activities. These natural metabolites are prospects for future chemical preparations due to their antioxidant properties and potential as anticancer, antimicrobial, and antibacterial agents. Additionally, synthetic bioactive compounds with a tertiary butyl group(s) have shown high anticancer, antifungal, and other activities. These compounds also find applications in the cosmetic, agronomic, and pharmaceutical industries (Dembitsky, 2006).
Decomposition of Methyl Tert-Butyl Ether
Research into the decomposition of air toxics using radio frequency (RF) plasma reactors has included studies on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor. The decomposition of MTBE, a widely used gasoline additive, when treated in a plasma reactor, offers insights into the potential of tert-butyl compounds in environmental applications, especially in the context of reducing air pollution and treating environmental contaminants (Hsieh et al., 2011).
Thermophysical Property Measurements
The study of mixtures containing MTBE and other ethers with non-polar solvents has been extensive. This research is crucial for understanding the thermophysical properties of these mixtures, particularly their vapor-liquid equilibria, which is fundamental for various industrial processes. This information aids researchers and industry professionals in identifying where further property measurements are required, thus indicating the importance of tert-butyl compounds in industrial applications (Marsh et al., 1999).
Synthetic Phenolic Antioxidants
The study of synthetic phenolic antioxidants (SPAs), including those with tert-butyl groups such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), is significant due to their widespread use in various industrial and commercial products. Research on the environmental occurrence, human exposure, and toxicity of SPAs helps in understanding their impact on health and the environment, which is crucial for developing safer and more sustainable compounds (Liu & Mabury, 2020).
Future Directions
Macrocyclic compounds like Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate are becoming recognized as successful methods for targeting low-druggability targets, such as antimicrobials and protein-protein interaction (PPI) targets . This suggests potential future directions in the development of new drugs and therapies.
Mechanism of Action
Target of Action
Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate is a type of macrocyclic compound . Macrocyclic compounds are recognized as successful methods for targeting low-drugability targets, such as antimicrobials and protein-protein interactions (PPIs) .
Mode of Action
The exact mode of action of Tert-butyl anti-8-amino-3-azabicyclo[32It’s known that macrocyclic compounds like this often work by disrupting protein-protein interactions . These interactions are crucial for many biological processes, and their disruption can lead to various effects, depending on the specific proteins involved.
Biochemical Pathways
The specific biochemical pathways affected by Tert-butyl anti-8-amino-3-azabicyclo[32Given its classification as a macrocyclic compound, it’s likely that it affects pathways involving protein-protein interactions . The downstream effects would depend on the specific proteins and pathways involved.
Result of Action
The molecular and cellular effects of Tert-butyl anti-8-amino-3-azabicyclo[32As a macrocyclic compound, it’s likely to have diverse effects depending on the specific protein-protein interactions it disrupts .
Properties
IUPAC Name |
tert-butyl (1R,5S)-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-8-4-5-9(7-14)10(8)13/h8-10H,4-7,13H2,1-3H3/t8-,9+,10? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEQZRPOOJVDHJ-ULKQDVFKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H](C1)C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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